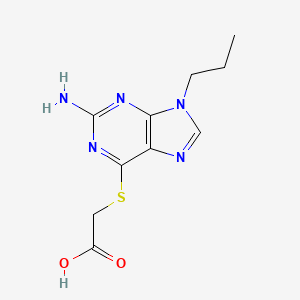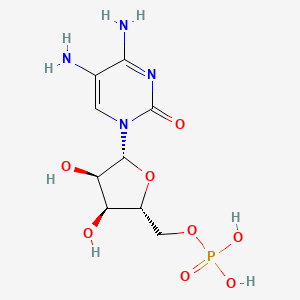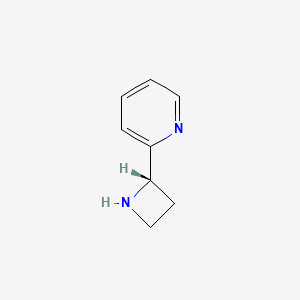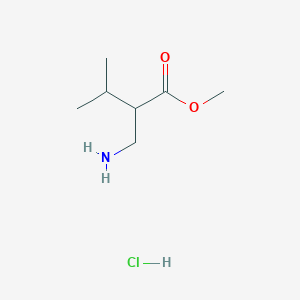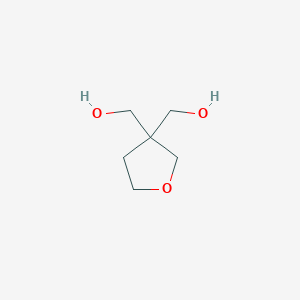
(Tetrahydrofuran-3,3-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydrofuran-3,3-diyl)dimethanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains two hydroxymethyl groups attached to the third carbon of the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Tetrahydrofuran-3,3-diyl)dimethanol can be synthesized through several methods. One common approach involves the reduction of tetrahydrofuran-3,3-dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous solvent like diethyl ether under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of tetrahydrofuran-3,3-dicarboxylic acid esters. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydrofuran-3,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran-3,3-dimethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetrahydrofuran-3,3-dicarboxylic acid.
Reduction: Tetrahydrofuran-3,3-dimethanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Tetrahydrofuran-3,3-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of resins, adhesives, and coatings due to its reactive hydroxymethyl groups.
Mécanisme D'action
The mechanism of action of (Tetrahydrofuran-3,3-diyl)dimethanol involves its ability to undergo various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
(Tetrahydrofuran-3,3-diyl)dimethanol can be compared with other similar compounds, such as:
Tetrahydrofuran-2,5-diyl)dimethanol: This compound has hydroxymethyl groups attached to the second and fifth carbons of the tetrahydrofuran ring. It exhibits similar reactivity but may have different physical properties and applications.
Tetrahydrofuran-3,4-diyl)dimethanol: This compound has hydroxymethyl groups attached to the third and fourth carbons of the tetrahydrofuran ring. It also shows similar chemical behavior but may differ in its biological and industrial applications.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |
Clé InChI |
LVHJHYIENWZTMG-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


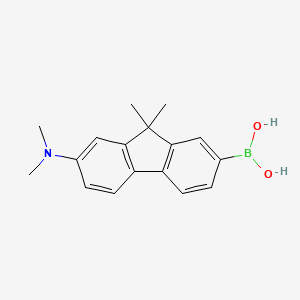
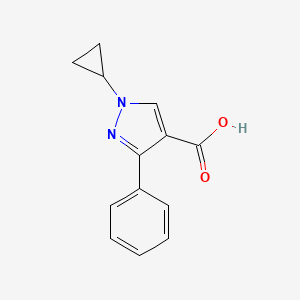
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)

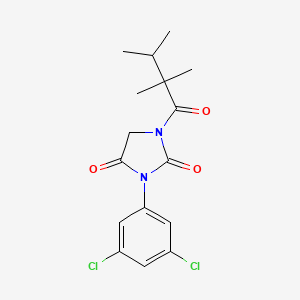
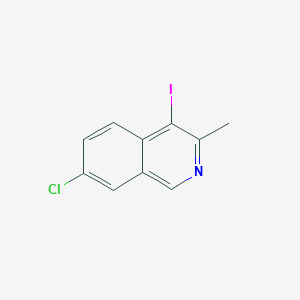
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
